2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Brand Name: Vulcanchem
CAS No.: 106671-84-5
VCID: VC20843859
InChI: InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14)
SMILES: CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C
Molecular Formula: C10H19FO7P2
Molecular Weight: 332.2 g/mol

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate

CAS No.: 106671-84-5

Cat. No.: VC20843859

Molecular Formula: C10H19FO7P2

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate - 106671-84-5

Specification

CAS No. 106671-84-5
Molecular Formula C10H19FO7P2
Molecular Weight 332.2 g/mol
IUPAC Name (2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14)
Standard InChI Key UEWCETXFDYIXPA-UHFFFAOYSA-N
SMILES CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C
Canonical SMILES CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator